molecular formula C23H24N6O6 B11453882 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide

Cat. No.: B11453882
M. Wt: 480.5 g/mol
InChI Key: QHHKFRMYZVLRMC-YSMPRRRNSA-N
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Description

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE is a complex organic compound that features a pyrazole ring and a nitro group

Preparation Methods

The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE typically involves multiple steps. The starting materials often include 3,5-dimethyl-4-nitro-1H-pyrazole and 3-nitro-5-{[(Z)-(1-phenylethylidene)amino]oxy}phenylbutanamide. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, especially at the nitrogen atom.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions but often include amines and substituted pyrazoles .

Scientific Research Applications

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE offers a unique combination of structural features that make it particularly versatile for a wide range of applications.

Properties

Molecular Formula

C23H24N6O6

Molecular Weight

480.5 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-nitro-5-[(Z)-1-phenylethylideneamino]oxyphenyl]butanamide

InChI

InChI=1S/C23H24N6O6/c1-15(18-8-5-4-6-9-18)26-35-21-13-19(12-20(14-21)28(31)32)24-22(30)10-7-11-27-17(3)23(29(33)34)16(2)25-27/h4-6,8-9,12-14H,7,10-11H2,1-3H3,(H,24,30)/b26-15-

InChI Key

QHHKFRMYZVLRMC-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)O/N=C(/C)\C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)ON=C(C)C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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